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molecular formula C11H10O2 B1400413 5-allyl-2-benzofuran-1(3H)-one CAS No. 1073426-44-4

5-allyl-2-benzofuran-1(3H)-one

Cat. No. B1400413
M. Wt: 174.2 g/mol
InChI Key: STHOMBUIKADCFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073882B2

Procedure details

A 4-neck, 22-L, round bottom flask equipped with a mechanical stirrer, thermocouple, nitrogen bubbler, and condenser was charged with 5-bromophthalide (650 g, 3.0 mol), allyltri-n-butyltin (1200 g, 3.6 mol), tetrakis(triphenylphosphine)palladium (100 g, 0.089 mol), lithium chloride (250 g, 5.9 mol) and toluene (8.8 L). The mixture was evacuated and flushed with nitrogen 3 times and then was stirred at 100° C. for 4 hours. After slowly cooling to ambient temperature, the mixture was filtered and concentrated. The resulting solid was purified by silica gel column chromatography (heptane:ethyl acetate, 0->40%) to provide 5-allyl-2-benzofuran-1(3H)-one.
[Compound]
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
650 g
Type
reactant
Reaction Step Two
Quantity
1200 g
Type
reactant
Reaction Step Two
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
catalyst
Reaction Step Two
Quantity
8.8 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:7](=[O:8])[O:6][CH2:5]2.[CH2:12]([Sn](CCCC)(CCCC)CCCC)[CH:13]=[CH2:14].[Cl-].[Li+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[CH2:14]([C:2]1[CH:11]=[CH:10][C:9]2[C:7](=[O:8])[O:6][CH2:5][C:4]=2[CH:3]=1)[CH:13]=[CH2:12] |f:2.3,^1:33,35,54,73|

Inputs

Step One
Name
22-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
650 g
Type
reactant
Smiles
BrC=1C=C2COC(=O)C2=CC1
Name
Quantity
1200 g
Type
reactant
Smiles
C(C=C)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
250 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
100 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
8.8 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evacuated
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen 3 times
TEMPERATURE
Type
TEMPERATURE
Details
After slowly cooling to ambient temperature
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified by silica gel column chromatography (heptane:ethyl acetate, 0->40%)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C=C)C1=CC2=C(C(OC2)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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